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Compound of Interest

Compound Name: 3-Phenanthrenecarboxylic acid

Cat. No.: B189141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile
Phenanthrene Scaffold
3-Phenanthrenecarboxylic acid (CAS No. 7470-14-6) is a polycyclic aromatic hydrocarbon

derivative that has garnered increasing interest within the scientific community.[1][2] Its rigid,

planar phenanthrene core, combined with the reactive carboxylic acid functionality, makes it a

valuable and versatile building block in the synthesis of complex organic molecules. This guide

provides a comprehensive overview of 3-phenanthrenecarboxylic acid, from its fundamental

properties and synthesis to its applications in medicinal chemistry and materials science. As a

Senior Application Scientist, the aim is to not only present established protocols but also to

provide insights into the rationale behind experimental choices, empowering researchers to

leverage this compound to its full potential.

Core Properties and Identification
A thorough understanding of the physicochemical properties of 3-Phenanthrenecarboxylic
acid is fundamental for its effective use in research and development.
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Property Value Source(s)

CAS Number 7470-14-6 [1][2]

Molecular Formula C₁₅H₁₀O₂ [1]

Molecular Weight 222.24 g/mol [1]

Appearance
White to off-white crystalline

powder

Melting Point 266-269 °C [1]

Solubility

Sparingly soluble in water,

more soluble in organic

solvents like ethanol and

acetone.

InChIKey
WYQIVZKSGGKUAX-

UHFFFAOYSA-N
[1]

Canonical SMILES
O=C(O)C1=CC=C2C(C=C3C=

CC=CC3=C2)=C1
[1]

Synthesis of 3-Phenanthrenecarboxylic Acid: A
Practical Approach
The most common and practical laboratory synthesis of 3-phenanthrenecarboxylic acid
involves the haloform reaction of 3-acetylphenanthrene. This method is advantageous due to

the commercial availability of the starting material and the reliability of the reaction.

Causality of the Haloform Reaction
The haloform reaction is a classic organic transformation that converts a methyl ketone into a

carboxylic acid with one less carbon atom.[2] The reaction proceeds via the exhaustive

halogenation of the methyl group under basic conditions, forming a trihalomethyl group. This

group then becomes a good leaving group and is displaced by a hydroxide ion in a nucleophilic

acyl substitution, yielding the carboxylate and a haloform (chloroform, bromoform, or iodoform).

The choice of halogen (chlorine, bromine, or iodine) can influence the reaction rate and yield.
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Sodium hypobromite or sodium hypochlorite are commonly used as they can be conveniently

generated in situ.

Detailed Experimental Protocol: Synthesis from 3-
Acetylphenanthrene
This protocol provides a robust method for the synthesis of 3-phenanthrenecarboxylic acid.

Materials:

3-Acetylphenanthrene

Sodium hydroxide (NaOH)

Bromine (Br₂) or commercial bleach (sodium hypochlorite solution)

Dioxane

Hydrochloric acid (HCl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

Preparation of Sodium Hypobromite Solution: In a well-ventilated fume hood, prepare a

solution of sodium hypobromite by slowly adding bromine to a cold (0-5 °C) aqueous solution

of sodium hydroxide. The amount of bromine should be in slight excess relative to the 3-

acetylphenanthrene. Rationale: The hypobromite is the active oxidizing agent. Preparing it

fresh and keeping it cold minimizes its decomposition.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-

acetylphenanthrene in dioxane. Rationale: Dioxane is a suitable solvent as it is miscible with

both the aqueous hypobromite solution and the organic starting material.

Oxidation: Slowly add the freshly prepared sodium hypobromite solution to the solution of 3-

acetylphenanthrene while stirring vigorously. The reaction is exothermic and may require
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cooling to maintain a moderate temperature. Continue stirring until the reaction is complete,

which can be monitored by thin-layer chromatography (TLC).

Workup: After the reaction is complete, destroy any excess hypobromite by adding a

reducing agent such as sodium bisulfite until the solution is colorless.

Isolation of the Carboxylic Acid: Acidify the reaction mixture with concentrated hydrochloric

acid until the pH is acidic. This will precipitate the 3-phenanthrenecarboxylic acid.

Rationale: The product exists as the sodium carboxylate salt in the basic reaction mixture.

Protonation is necessary to obtain the neutral carboxylic acid, which is less soluble in water.

Purification: Collect the crude product by vacuum filtration and wash it with cold water. The

crude acid can be further purified by recrystallization from a suitable solvent such as ethanol

or acetic acid to yield a crystalline solid. Dry the purified product under vacuum.

3-Acetylphenanthrene

Haloform Reaction

Sodium Hypobromite (NaOBr) in Dioxane/Water

Sodium 3-phenanthrenecarboxylate Acidification (HCl) 3-Phenanthrenecarboxylic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Phenanthrenecarboxylic acid.

Chemical Reactivity and Derivatization Potential
The chemical reactivity of 3-phenanthrenecarboxylic acid is dictated by two key features: the

aromatic phenanthrene ring system and the carboxylic acid functional group.

Electrophilic Aromatic Substitution
The phenanthrene nucleus is susceptible to electrophilic aromatic substitution reactions such

as nitration, halogenation, and Friedel-Crafts acylation.[3] The carboxylic acid group is a

deactivating, meta-directing group.[4] However, the regioselectivity of electrophilic attack on the

phenanthrene ring is also influenced by the inherent reactivity of the different positions of the
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polycyclic system. The 9- and 10-positions are generally the most reactive. Therefore, the

outcome of an electrophilic substitution on 3-phenanthrenecarboxylic acid will be a result of

the interplay between the directing effect of the carboxyl group and the intrinsic reactivity of the

phenanthrene core. For drug development, this complex reactivity can be exploited to

synthesize a diverse library of substituted phenanthrene derivatives.

Reactivity Influences

Carboxylic Acid Group
(Deactivating, Meta-directing)

Regioselectivity of
Electrophilic Attack

Directing Effect

Phenanthrene Ring
(Positions 9 & 10 are most reactive)

Inherent Reactivity

Click to download full resolution via product page

Caption: Factors influencing electrophilic aromatic substitution on 3-phenanthrenecarboxylic
acid.

Reactions of the Carboxylic Acid Group
The carboxylic acid moiety provides a versatile handle for a wide range of chemical

transformations, which are crucial for synthesizing derivatives with potential biological activity.

Esterification: 3-Phenanthrenecarboxylic acid can be readily converted to its

corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer

esterification) or by using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-

diisopropylcarbodiimide (DIC).[5][6] Esters are often synthesized to improve the

pharmacokinetic properties of a drug candidate, such as its lipophilicity and membrane

permeability.

Amidation: The formation of amides from 3-phenanthrenecarboxylic acid and an amine is

a key reaction in medicinal chemistry.[6] This can be achieved by first converting the
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carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or

oxalyl chloride), followed by reaction with an amine. Alternatively, direct amidation can be

accomplished using peptide coupling reagents.[7] The amide bond is a common feature in

many biologically active molecules.

Applications in Drug Discovery and Development
The phenanthrene scaffold is present in a number of biologically active natural products and

synthetic molecules.[8] 3-Phenanthrenecarboxylic acid serves as a valuable starting material

for the synthesis of novel compounds with therapeutic potential.

NMDA Receptor Allosteric Modulators
Recent research has highlighted the potential of 3,9-disubstituted phenanthrene derivatives as

allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[1][9] The NMDA receptor is

a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory function.

Its dysregulation is implicated in various neurological and psychiatric disorders. Allosteric

modulators offer a promising therapeutic strategy as they can fine-tune receptor activity rather

than simply blocking it. The synthesis of a library of analogs starting from 3-
phenanthrenecarboxylic acid allows for the exploration of structure-activity relationships

(SAR) to optimize potency and selectivity.

Anti-inflammatory Agents
Phenanthrene derivatives have also been investigated for their anti-inflammatory properties.

[10][11] The carboxylic acid functionality of 3-phenanthrenecarboxylic acid can be used to

introduce various pharmacophores that can interact with key targets in inflammatory pathways.

By systematically modifying the structure, researchers can develop novel anti-inflammatory

agents with improved efficacy and side-effect profiles.

Analytical Characterization
The unambiguous identification and characterization of 3-phenanthrenecarboxylic acid and

its derivatives are critical for ensuring the quality and reproducibility of research. A combination

of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 3-phenanthrenecarboxylic acid exhibits a complex

pattern of signals in the aromatic region (typically between 7.5 and 9.0 ppm). The carboxylic

acid proton is a characteristic singlet that appears far downfield (around 12-13 ppm). The

specific chemical shifts and coupling constants of the aromatic protons provide detailed

information about the substitution pattern on the phenanthrene ring.[12]

¹³C NMR: The carbon NMR spectrum shows signals for the carboxyl carbon in the range of

165-175 ppm. The aromatic carbons resonate between approximately 120 and 140 ppm.[13]

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental

composition of 3-phenanthrenecarboxylic acid.[9][14] Under electron ionization (EI), the

molecular ion peak (M+) is typically observed. The fragmentation pattern can provide structural

information, with common losses including the hydroxyl radical (-OH) and the carboxyl group (-

COOH).[15][16]

Infrared (IR) Spectroscopy
The IR spectrum of 3-phenanthrenecarboxylic acid is characterized by a very broad O-H

stretching vibration from approximately 2500 to 3300 cm⁻¹, which is characteristic of a

hydrogen-bonded carboxylic acid. A strong C=O stretching absorption is observed around 1700

cm⁻¹.[17][18]

Safety and Handling
As with any chemical, proper safety precautions must be taken when handling 3-
phenanthrenecarboxylic acid.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.[18][19]

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume

hood, to avoid inhalation of dust.[20]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Scaffold with Significant Promise
3-Phenanthrenecarboxylic acid is a compound of significant interest to the scientific

community, particularly those involved in drug discovery and materials science. Its well-defined

structure, coupled with the versatility of its carboxylic acid group, provides a powerful platform

for the synthesis of novel and complex molecules. This guide has provided a comprehensive

overview of its properties, synthesis, reactivity, and applications, with the aim of empowering

researchers to effectively utilize this valuable chemical building block in their future endeavors.

The continued exploration of 3-phenanthrenecarboxylic acid and its derivatives is poised to

lead to new discoveries and innovations in medicine and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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